2,5-Diaminoterephthalonitrile

概要

説明

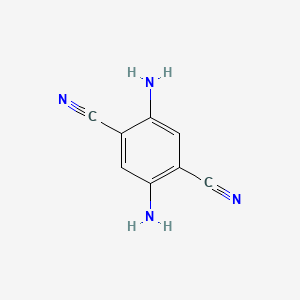

2,5-Diaminoterephthalonitrile is an organic compound with the molecular formula C8H6N4 It is a derivative of terephthalonitrile, characterized by the presence of two amino groups at the 2 and 5 positions on the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

2,5-Diaminoterephthalonitrile can be synthesized through several methods. One common approach involves the nitration of terephthalic acid using concentrated nitric acid in the presence of concentrated sulfuric acid to produce 2,5-dinitroterephthalic acid. This intermediate is then reduced using a suitable reducing agent to yield this compound .

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

化学反応の分析

Sulfonylation of Amino Groups

2,5-Diaminoterephthalonitrile undergoes sulfonylation at its amino groups when reacted with methanesulfonyl chloride (MsCl) in pyridine. This reaction introduces sulfonyl functionalities (-SO₂CH₃) to the aromatic ring, forming a sulfonamide derivative (H₂-DCN-PDSA).

Reaction Conditions :

-

Solvent : Pyridine (acts as base and solvent).

-

Temperature : Room temperature.

Mechanism :

-

Pyridine deprotonates the amino group, generating a nucleophilic amine.

-

Methanesulfonyl chloride reacts with the amine to form a sulfonamide bond.

Product Characterization :

-

FTIR : Peaks at 2937 cm⁻¹ (C–H stretch), 1263 cm⁻¹ and 1114 cm⁻¹ (S=O symmetric/asymmetric stretches), and 2232 cm⁻¹ (C≡N stretch) .

| Parameter | Value/Peak (cm⁻¹) | Assignment |

|---|---|---|

| C≡N stretch | 2232 | Nitrile group |

| S=O stretches | 1263, 1114 | Sulfonyl group |

| C–H stretches | 2937, 2814 | Aliphatic C–H bonds |

Lithiation for Ionic Derivatives

The sulfonylated product (H₂-DCN-PDSA) undergoes lithiation using lithium methoxide (LiOMe) in anhydrous methanol. This reaction replaces acidic protons with lithium ions, forming the ionic compound Li₂-DCN-PDSA.

Reaction Conditions :

Key Observations :

-

Enhanced thermal stability compared to the protonated form.

-

Ionic nature improves solubility in polar solvents like DMSO .

Electrochemical Properties :

-

Cyclic Voltammetry (CV) : Two redox processes at 3.58 V and 3.24 V vs. Li/Li⁺ , attributed to electron transfer at the nitrile and sulfonamide groups .

| Redox Potential (V vs. Li/Li⁺) | Assignment |

|---|---|

| 3.58 | Oxidation of nitrile |

| 3.24 | Reduction of sulfonamide |

Tautomerization Pathways (Theoretical Insights)

While not experimentally verified for this compound, computational studies on related tetrazole derivatives (e.g., 1,5-diaminotetrazole) reveal hydrogen- and amino-shift tautomerization mechanisms. These involve energy barriers of 61–83 kcal/mol , with amino-shift reactions requiring higher activation energy .

Comparative Stability of Derivatives

Derivatives with sulfonyl groups exhibit:

科学的研究の応用

Chemical Synthesis and Polymer Production

Building Block for Organic Synthesis

DATN serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, enabling the production of polymers and advanced materials. The presence of both amino and nitrile groups facilitates reactions such as nucleophilic substitutions and polymerizations.

Polymer Applications

DATN is utilized in creating high-performance polymers. For instance, it can be incorporated into polyamides and polyurethanes, enhancing thermal stability and mechanical properties. These polymers find applications in aerospace, automotive, and electronics industries.

Biological Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of DATN exhibit significant antimicrobial properties. For example, compounds synthesized from DATN have shown effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| DATN-1 | 15 | E. coli |

| DATN-2 | 10 | S. aureus |

Anticancer Properties

Research has indicated that DATN derivatives possess anticancer activity. Specific compounds have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing cytotoxic effects.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| DATN-4 | 7.5 | MCF-7 |

| DATN-5 | 10.2 | HeLa |

The mechanism appears to involve apoptosis induction and inhibition of cell proliferation, positioning DATN as a promising candidate for cancer therapeutics.

Enzyme Inhibition

Another notable application of DATN is its role as an enzyme inhibitor. Compounds based on DATN have been evaluated for their potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in pathogens like Pneumocystis carinii and Toxoplasma gondii.

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| DATN-6 | 50 | DHFR (Pneumocystis carinii) |

| DATN-7 | 30 | DHFR (Toxoplasma gondii) |

These findings suggest that DATN derivatives could lead to the development of new antimicrobial agents targeting specific pathogens.

Industrial Applications

In addition to its roles in research and medicine, DATN is employed in industrial applications such as:

- Production of High-Performance Materials : Used in composites that require enhanced strength and thermal resistance.

- Chemical Intermediates : Acts as an intermediate in synthesizing other valuable chemicals used in various industries.

作用機序

The mechanism of action of 2,5-diaminoterephthalonitrile involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and participate in nucleophilic attacks, making the compound reactive and versatile in different chemical environments. Its nitrile groups can also undergo hydrolysis to form carboxylic acids, further expanding its reactivity profile .

類似化合物との比較

Similar Compounds

2,3-Diaminoterephthalonitrile: Similar structure but with amino groups at the 2 and 3 positions.

2,6-Diaminoterephthalonitrile: Amino groups at the 2 and 6 positions.

2,5-Diaminoterephthalic acid: Similar structure but with carboxylic acid groups instead of nitrile groups.

Uniqueness

The presence of both amino and nitrile groups allows for a diverse range of chemical transformations, making it a valuable compound in synthetic chemistry and materials science .

生物活性

2,5-Diaminoterephthalonitrile (DATN) is a compound derived from terephthalic acid and is known for its potential biological activities. This article explores the synthesis, biological evaluations, and various applications of DATN based on recent research findings.

Synthesis of this compound

The synthesis of DATN typically involves nitration and reduction processes. The compound can be synthesized from terephthalic acid through a two-step reaction involving the formation of 2,5-dinitro terephthalic acid followed by reduction to yield DATN. The general reaction pathway is as follows:

- Nitration : Terephthalic acid is nitrified using concentrated nitric acid in sulfuric acid to produce 2,5-dinitro terephthalic acid.

- Reduction : The dinitro compound is then reduced using a reducing agent (e.g., SnCl₂) in hydrochloric acid to yield this compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of DATN derivatives. For instance, compounds synthesized from DATN have shown significant inhibitory effects against various bacterial strains. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as antimicrobial agents .

Anticancer Properties

DATN has also been investigated for its anticancer activity. Research has indicated that specific derivatives demonstrate cytotoxic effects on cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For example, some compounds derived from DATN showed IC50 values in the low micromolar range against several cancer cell lines, suggesting promising anticancer activity .

Enzyme Inhibition

Another important aspect of DATN's biological activity is its role as an enzyme inhibitor. Compounds based on DATN have been evaluated as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in many pathogens. Some derivatives have shown potent inhibition against Pneumocystis carinii and Toxoplasma gondii DHFR with IC50 values indicating effective enzyme inhibition .

Study 1: Antimicrobial Evaluation

In a study published in 2022, researchers synthesized a series of DATN derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives had MIC values lower than those of conventional antibiotics like ampicillin and ciprofloxacin .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| DATN-1 | 8 | Staphylococcus aureus |

| DATN-2 | 16 | Escherichia coli |

| DATN-3 | 4 | Pseudomonas aeruginosa |

Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of DATN derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study found that some compounds induced significant apoptosis in treated cells compared to controls.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| DATN-4 | 7.5 | MCF-7 |

| DATN-5 | 10.2 | HeLa |

特性

IUPAC Name |

2,5-diaminobenzene-1,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVJDQRJKTVAEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)C#N)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669287 | |

| Record name | 2,5-Diaminobenzene-1,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75636-88-3 | |

| Record name | 2,5-Diaminobenzene-1,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。